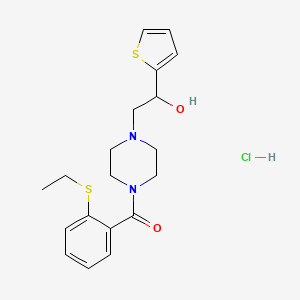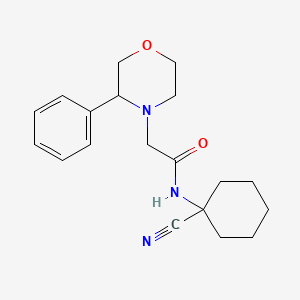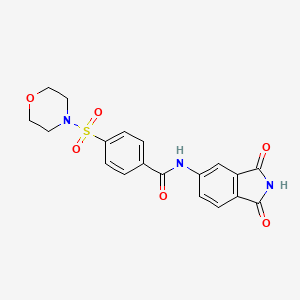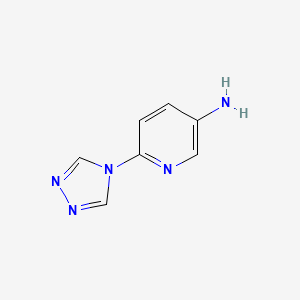![molecular formula C5H9FN4O2S B2710405 N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride CAS No. 2411274-44-5](/img/structure/B2710405.png)
N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride, also known as JNJ-47965567, is a novel irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid-based neurotransmitters that play a crucial role in regulating pain, mood, appetite, and inflammation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The purpose of
作用机制
The mechanism of action of N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride involves the irreversible inhibition of FAAH. FAAH is responsible for the degradation of endocannabinoids, which are lipid-based neurotransmitters that play a crucial role in regulating pain, mood, appetite, and inflammation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride are primarily related to its inhibition of FAAH. This inhibition leads to increased levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Additionally, FAAH inhibition by N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride has been shown to increase levels of other lipid-based neurotransmitters, such as oleoylethanolamide, which can produce anorectic effects.
实验室实验的优点和局限性
One advantage of using N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride in lab experiments is its specificity for FAAH inhibition. This specificity allows for the selective modulation of endocannabinoid signaling, without affecting other lipid-based neurotransmitters. Additionally, the irreversible nature of the inhibition allows for sustained effects, even after the compound has been cleared from the system.
One limitation of using N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride in lab experiments is its low solubility in water, which can make dosing and administration challenging. Additionally, the irreversible nature of the inhibition can lead to potential off-target effects if the compound is not used in a precise manner.
未来方向
For the use of N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride include further exploration of its potential therapeutic applications in various disease states, including pain, anxiety, and inflammation. Additionally, future studies should investigate the potential for combination therapy with other compounds that target the endocannabinoid system, such as cannabidiol. Finally, the development of more water-soluble analogs of N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride could improve its pharmacokinetic properties and allow for more precise dosing and administration.
合成方法
The synthesis of N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with N-methyl-N-(methylsulfonyl)amine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with hydrogen fluoride to yield the final compound. The yield of this synthesis method is approximately 50%.
科学研究应用
N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride has been extensively studied for its potential therapeutic applications in various disease states, including pain, anxiety, and inflammation. Preclinical studies have shown that FAAH inhibition by N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride produces analgesic effects in models of acute and chronic pain, without producing the side effects associated with opioids. Additionally, N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride has been shown to have anxiolytic effects in animal models of anxiety, and anti-inflammatory effects in models of inflammatory bowel disease and arthritis.
属性
IUPAC Name |
N-methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN4O2S/c1-9-3-5(7-8-9)4-10(2)13(6,11)12/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDYEGZQXPXRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B2710323.png)

![4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710328.png)
![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(propyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2710329.png)


![4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2710333.png)

![4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine](/img/structure/B2710337.png)
![4-fluoro-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2710338.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2710341.png)

![5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2710343.png)
![8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2710344.png)